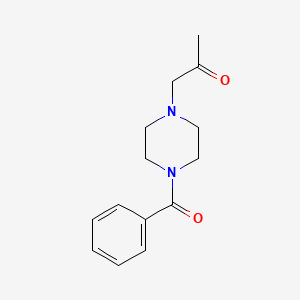

1-(4-Benzoylpiperazine-1-yl)propan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O2 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)propan-2-one |

InChI |

InChI=1S/C14H18N2O2/c1-12(17)11-15-7-9-16(10-8-15)14(18)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |

InChI Key |

RLAKAEOCVLLGLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Benzoylpiperazine 1 Yl Propan 2 One and Its Analogues

Established Synthetic Routes to the 1-(4-Benzoylpiperazine-1-yl) Core

The formation of the N-benzoylpiperazine core is a critical step, achievable through two primary disconnection approaches: acylation of a pre-formed piperazine (B1678402) ring or construction of the piperazine ring already bearing the benzoyl moiety.

The most direct method for synthesizing N-benzoylpiperazines is the acylation of piperazine or a monosubstituted piperazine. This reaction involves the nucleophilic attack of a piperazine nitrogen atom on an activated benzoic acid derivative, typically benzoyl chloride.

The reaction is a classic example of nucleophilic acyl substitution. To achieve mono-acylation and avoid the formation of 1,4-dibenzoylpiperazine, an excess of piperazine is often used, or one of the nitrogen atoms is protected with a removable group like tert-butyloxycarbonyl (Boc). nih.gov The use of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIEA), is common to neutralize the hydrochloric acid byproduct. oup.com Solid-phase synthesis techniques have also been employed, where piperazine is reacted with a resin-bound benzoate, allowing for the straightforward synthesis of asymmetrically substituted piperazine derivatives. oup.com

Table 1: Comparison of Acylation Conditions for N-Benzoylpiperazine Synthesis

| Acylating Agent | Substrate | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Benzoyl Chloride | Piperazine | DIEA | Dichloromethane | Standard liquid-phase synthesis. | oup.com |

| Benzoyl Chloride | Piperazine | Excess Piperazine | Various | Minimizes disubstitution; requires separation. | nih.gov |

An alternative to acylating piperazine is to construct the piperazine ring from acyclic precursors where the benzoyl group is already present. This approach is particularly useful for creating complex or highly substituted piperazine cores. Common methods include the cyclization of N,N'-disubstituted ethylenediamine (B42938) derivatives.

For instance, a benzoyl-substituted amine can be reacted with a bis(2-haloethyl)amine in a double nucleophilic substitution reaction to form the piperazine ring. nih.gov This method allows for the incorporation of various substituents on both the nitrogen and carbon atoms of the ring. While synthetically more complex, this strategy offers greater control over the final substitution pattern of the piperazine heterocycle. nih.govgoogle.com Another approach involves the reductive cyclization of bis(oximinoalkyl)amines, which can be formed from the sequential double Michael addition of nitrosoalkenes to primary amines. researchgate.net

Introduction and Functionalization of the Propan-2-one Moiety

Once the N-benzoylpiperazine core is obtained, the next key step is the introduction of the propan-2-one side chain to the second nitrogen atom.

The most prevalent method for attaching the propan-2-one group is through N-alkylation via nucleophilic substitution. This involves reacting N-benzoylpiperazine with a 3-carbon ketone synthon bearing a leaving group at the C1 position, such as chloroacetone (B47974) or bromoacetone.

This reaction is a typical SN2 process where the secondary amine of N-benzoylpiperazine acts as the nucleophile. The reaction is generally carried out in the presence of a base (e.g., potassium carbonate or sodium carbonate) to scavenge the acid byproduct and in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). mdpi.com

Another powerful technique is reductive amination. nih.govnih.gov In this two-step, one-pot process, N-benzoylpiperazine is first reacted with a keto-aldehyde or a diketone, such as acetonyl acetate, to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ by a mild reducing agent, like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the final N-alkylated product. nih.gov This method is valued for its mild conditions and broad substrate scope.

Table 2: Methods for Propan-2-one Side Chain Incorporation

| Method | Reagents | Key Intermediate | Reducing Agent | Advantages | Reference |

|---|---|---|---|---|---|

| N-Alkylation (SN2) | Chloroacetone, K₂CO₃ | N/A | N/A | Direct, uses common reagents. | mdpi.com |

The ketone functionality of the propan-2-one moiety serves as a versatile handle for further chemical transformations, allowing for the creation of a diverse library of analogues. Standard ketone chemistry can be applied to modify this unit.

Reductive Amination: The carbonyl group can undergo further reductive amination with primary or secondary amines to introduce new substituted amino groups, extending the molecular scaffold. nih.gov

Aldol (B89426) Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can lead to aldol addition or condensation products, enabling C-C bond formation at the α-carbon.

Wittig Reaction: Conversion of the ketone to an alkene is possible using phosphorus ylides, introducing a double bond for further functionalization.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), providing a hydroxyl group that can be used for subsequent esterification or etherification reactions.

These transformations highlight the utility of the propan-2-one unit as a key site for generating structural diversity in analogues of 1-(4-benzoylpiperazine-1-yl)propan-2-one.

Reaction Mechanisms and Mechanistic Insights in the Synthesis of Related Piperazine Ketones

The synthesis of piperazine ketones relies on well-understood reaction mechanisms. The formation of the N-benzoyl bond via acylation follows a nucleophilic acyl substitution pathway. The lone pair of the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., benzoyl chloride), forming a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the leaving group (chloride) yields the N-acylated product. The kinetic resistance of amides to degradation is due to nN → π*CO delocalization, which makes the C(acyl)-N bond robust. rsc.org

The introduction of the ketone-containing side chain via alkylation with a reagent like chloroacetone proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The unacylated nitrogen of N-benzoylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine and displacing it in a single concerted step.

Mechanistic insights from related syntheses, such as the catalytic asymmetric synthesis of substituted piperazines, suggest that hydrogen-bonding interactions between substrates and catalysts can be crucial for controlling stereochemistry. nih.gov While not directly applicable to the achiral target compound, these insights are vital for the synthesis of chiral analogues. Furthermore, recent advances in photoredox catalysis have opened up new mechanistic pathways for the functionalization of the piperazine ring itself, such as direct α-C–H functionalization. mdpi.com These methods proceed through radical intermediates, offering complementary reactivity to traditional ionic pathways.

Scalable and Efficient Synthetic Approaches for Research Applications

The synthesis of this compound and its analogues for research applications necessitates methodologies that are not only high-yielding but also scalable and efficient. Research efforts have focused on developing robust synthetic routes that allow for the facile production of these compounds in sufficient quantities for biological screening and further investigation. The most common and scalable approach involves a two-step sequence: the acylation of piperazine followed by N-alkylation.

A prevalent method for the synthesis of the key intermediate, 1-benzoylpiperazine (B87115), involves the reaction of piperazine with benzoyl chloride. ontosight.ai This acylation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For larger-scale preparations, this reaction can be optimized by using readily available and inexpensive starting materials and solvents, ensuring the process is economically viable.

The subsequent step involves the N-alkylation of 1-benzoylpiperazine with a suitable reagent, such as chloroacetone, to introduce the propan-2-one moiety. This nucleophilic substitution reaction is a common and generally efficient method for forming carbon-nitrogen bonds. The scalability of this step is dependent on factors such as reaction time, temperature control, and the ease of product isolation and purification.

For the generation of diverse analogues for research purposes, such as structure-activity relationship (SAR) studies, this synthetic sequence is highly adaptable. By substituting benzoyl chloride with various acyl chlorides or other activated carboxylic acid derivatives, a wide range of N-acylpiperazine intermediates can be prepared. Similarly, the use of different alkylating agents in the second step allows for the introduction of various functional groups in place of the propan-2-one moiety.

The efficiency of these synthetic approaches can be further enhanced through the use of one-pot procedures, which minimize the need for intermediate purification steps, thereby saving time and resources. Additionally, the application of flow chemistry or microwave-assisted synthesis can significantly reduce reaction times and improve yields, making these methods particularly attractive for the rapid generation of compound libraries for high-throughput screening. nih.gov

Below is a representative data table outlining the general synthetic scheme for this compound.

| Step | Reaction | Reactants | Reagents/Solvents | Typical Conditions | Product |

| 1 | N-Acylation | Piperazine, Benzoyl Chloride | Base (e.g., Triethylamine, Sodium Bicarbonate), Dichloromethane or Toluene | 0°C to room temperature | 1-Benzoylpiperazine |

| 2 | N-Alkylation | 1-Benzoylpiperazine, Chloroacetone | Base (e.g., Potassium Carbonate), Acetonitrile or DMF | Room temperature to 80°C | This compound |

This modular and scalable synthetic strategy provides a practical foundation for the production of this compound and a diverse array of its analogues, facilitating ongoing research into their chemical properties and potential applications.

Advanced Structural Characterization and Analytical Methodologies for 1 4 Benzoylpiperazine 1 Yl Propan 2 One Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. For 1-(4-Benzoylpiperazine-1-yl)propan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive picture of its atomic connectivity and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution NMR spectroscopy is a powerful tool for determining the precise structure and conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR would be essential for a complete assignment.

Due to the amide bond between the benzoyl group and the piperazine (B1678402) ring, rotation around the C-N bond is restricted. This can lead to the observation of distinct NMR signals for the piperazine protons, indicating a preferred conformation in solution. The piperazine ring typically adopts a chair conformation to minimize steric strain. Dynamic NMR studies on related N-benzoylpiperazine systems have shown that the energy barrier for this rotation can be significant, often resulting in broadened signals at room temperature that resolve into sharper, distinct peaks at lower temperatures.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the piperazine ring, the methylene group adjacent to the ketone, and the terminal methyl group. The protons on the piperazine ring may appear as complex multiplets due to their diastereotopic nature arising from the chiral center or conformational locking.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the benzoyl and propanone groups, the aromatic carbons, and the aliphatic carbons of the piperazine and propanone moieties. The precise chemical shifts would be sensitive to the electronic environment and molecular conformation.

A comprehensive search of scientific literature did not yield specific, published NMR data for this compound. The analysis provided is based on established principles of NMR spectroscopy and data for structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and probing the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₁₄H₁₈N₂O₂) is 246.30 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. mdpi.com

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone and amine functionalities.

Cleavage of the benzoyl group , yielding a prominent benzoyl cation (m/z 105).

Fragmentation of the piperazine ring , leading to a series of characteristic ions.

Table 1: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

|---|---|

| 246 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [CH₃CO-CH₂]⁺ |

This data is predictive, as specific experimental mass spectra for this compound were not found in the reviewed literature.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by strong absorptions corresponding to its two carbonyl groups.

Ketone C=O Stretch: The aliphatic ketone (propan-2-one) would exhibit a strong, sharp absorption band typically in the range of 1705-1725 cm⁻¹. mdpi.com

Amide C=O Stretch: The tertiary amide (benzoylpiperazine) would show a strong absorption band, typically at a lower wavenumber than the ketone, around 1630-1670 cm⁻¹, due to resonance with the nitrogen lone pair.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. mdpi.com

C-N Stretch: The C-N stretching of the piperazine ring would be visible in the 1000-1350 cm⁻¹ region.

Specific experimental IR spectra for this compound are not available in published literature. The provided analysis is based on established correlation tables for functional group absorptions.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the benzoyl group.

The spectrum is expected to show absorptions characteristic of the benzene (B151609) ring and the carbonyl group.

A strong absorption band (π → π* transition) related to the conjugated system of the benzoyl group would be expected at shorter wavelengths, typically around 240-280 nm.

A weaker absorption band (n → π* transition) associated with the carbonyl groups would likely appear at a longer wavelength, often above 300 nm. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity.

As with other spectroscopic data, specific experimental UV-Vis spectra for this compound could not be located in the scientific literature.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure and conformation in the solid state. researchgate.net For a compound like this compound, this analysis would unambiguously establish several key features:

Piperazine Ring Conformation: It would confirm the expected chair conformation of the piperazine ring.

Substituent Orientation: The analysis would reveal the orientation of the benzoyl and propan-2-one substituents on the piperazine nitrogen atoms (i.e., whether they are in axial or equatorial positions).

Amide Bond Planarity: The geometry around the tertiary amide bond would be precisely determined, including the C-N bond length and the dihedral angle between the benzoyl group and the piperazine ring.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as C-H···O hydrogen bonds, that stabilize the crystal lattice.

Table 2: Expected Crystallographic Data Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Key Bond Lengths & Angles | Provides precise geometric data for the molecule |

Despite the utility of this technique, a search of crystallographic databases and the broader scientific literature did not yield any published single-crystal X-ray diffraction data for this compound.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Compound Quantification in Research

The assessment of purity and the quantification of a target compound are critical steps in chemical synthesis and analysis. Chromatographic techniques are the cornerstone of these evaluations.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantification of non-volatile organic compounds like this compound. amazonaws.com The development of a robust and reliable HPLC method involves a systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products.

Method Development Strategy:

A typical approach for developing an HPLC method for a novel compound like this compound would involve:

Column Selection: A reversed-phase column, such as a C18 or C8, is generally the first choice for compounds with moderate polarity. rjptonline.org

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. amazonaws.comsemanticscholar.org The initial mobile phase composition is often determined through scouting gradients to find the optimal elution conditions.

Detector Selection: A UV detector is suitable for this compound due to the presence of the benzoyl chromophore. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity. amazonaws.com

Optimization: Fine-tuning of the mobile phase composition (isocratic vs. gradient elution), flow rate, and column temperature is performed to achieve optimal resolution, peak shape, and analysis time. uran.ua

Validation:

Once developed, the HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its suitability for its intended purpose. amazonaws.com Validation parameters typically include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Table: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (Gradient) | Provides good separation and peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Corresponds to the absorbance of the benzoyl group. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, GC-MS analysis can be performed on its volatile derivatives. researchgate.net

The piperazine moiety can be derivatized to increase volatility and improve chromatographic performance. Common derivatization techniques for amines include silylation or acylation. researchgate.net

The mass spectrometer provides structural information based on the fragmentation pattern of the analyte. For this compound, characteristic fragments would be expected from the cleavage of the benzoyl group, the piperazine ring, and the propanone side chain. While specific mass spectral data is not available, analysis of similar structures suggests that the benzoyl cation (m/z 105) and fragments of the piperazine ring would be prominent. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of a chemical reaction. youtube.com In the synthesis of this compound, TLC can be used to:

Follow the consumption of starting materials: By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of the starting material spots indicates the progression of the reaction. orgsyn.org

Observe the formation of the product: The appearance of a new spot corresponding to the product confirms its formation. orgsyn.org

Identify the presence of byproducts: Any additional spots that appear on the TLC plate may indicate the formation of impurities.

Determine the optimal reaction time: The reaction is considered complete when the starting material spot is no longer visible and the product spot is at its maximum intensity. youtube.com

The choice of the mobile phase (eluent) is crucial for achieving good separation on the TLC plate. A mixture of a polar and a non-polar solvent is typically used, and the ratio is adjusted to obtain an Rf value for the product that is ideally between 0.3 and 0.7. Visualization of the spots can be achieved using a UV lamp, as the benzoyl group will fluoresce, or by staining with a suitable reagent. orgsyn.org

Computational Chemistry and Molecular Modeling in Understanding 1 4 Benzoylpiperazine 1 Yl Propan 2 One

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For 1-(4-Benzoylpiperazine-1-yl)propan-2-one, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. euroasiajournal.orgmdpi.com By calculating the molecule's energy at various atomic arrangements, the algorithm identifies the lowest energy state, which corresponds to the most probable structure. These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), yield precise data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Once the geometry is optimized, DFT is used to analyze the electronic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more reactive and polarizable. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting intermolecular interactions. nih.gov

Illustrative Data from DFT Analysis:

| Calculated Parameter | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | -1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate descriptions of molecular interactions, particularly non-covalent interactions like hydrogen bonds and van der Waals forces. For this compound, these methods can be used to precisely model how the molecule interacts with other molecules, such as water or the amino acid residues within a protein's active site. Understanding these subtle interactions is vital for predicting the compound's behavior in a biological environment.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

While quantum calculations reveal intrinsic properties, molecular docking and dynamics simulations are used to explore how a molecule interacts with potential biological targets, a crucial step in drug discovery. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govindexcopernicus.com For this compound, docking simulations can screen its potential to bind to various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). nih.govmdpi.com

These simulations can reveal specific binding modes, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the compound and amino acid residues. 193.6.1 For instance, the carbonyl oxygen atoms in the benzoyl and propanone groups of the molecule are potential hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and pi-stacking interactions. Identifying these interactions provides a rational basis for the molecule's potential mechanism of action. nih.gov

Hypothetical Docking Results for this compound:

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

|---|---|---|---|

| Androgen Receptor | -7.5 | Arg752, Gln711, Met745 | Hydrogen bond, Hydrophobic |

| 5-HT1A Receptor | -8.2 | Asp116, Tyr390, Phe362 | Hydrogen bond, Pi-Pi Stacking |

| COX-2 Enzyme | -6.9 | Val523, Leu352, Ser530 | Hydrophobic |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound and its complex with a target protein over time. nih.govresearchgate.net MD simulations apply the principles of classical mechanics to predict the movement of every atom in the system over a period, typically nanoseconds to microseconds. nih.gov

For this compound, MD simulations can assess the stability of the docked pose, revealing how the compound's conformation changes within the binding site. nih.gov These simulations help in understanding the flexibility of the molecule and the protein, providing a more realistic representation of the binding event. Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule and the protein. nih.gov This dynamic understanding is critical for confirming the stability of predicted interactions and for refining lead compounds.

Structure-Based Virtual Screening and De Novo Design Approaches for Benzoylpiperazine Analogues

The structural information gleaned from computational studies of this compound can serve as a foundation for discovering novel, related compounds with potentially improved properties.

Structure-based virtual screening (SBVS) is a technique used to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.comyoutube.com Using the benzoylpiperazine core of the title compound as a query, researchers can screen databases containing millions of virtual compounds. nih.gov Molecules with similar shapes and chemical features that show high predicted binding affinities in docking simulations are selected as "hits" for further experimental testing. This approach accelerates the discovery of new lead compounds by filtering out molecules unlikely to be active. mdpi.com

De novo design, conversely, involves building new molecules from scratch or by modifying an existing scaffold. Computational algorithms can use the binding pocket of a target protein as a template to design novel benzoylpiperazine analogues that have optimal interactions with the receptor. By iteratively adding, removing, or modifying functional groups on the this compound scaffold, these programs can propose new structures with enhanced potency, selectivity, or improved pharmacokinetic profiles. This rational design approach leverages computational insights to guide synthetic chemistry efforts more efficiently.

Structure Activity Relationship Sar Studies and Preclinical Lead Optimization of 1 4 Benzoylpiperazine 1 Yl Propan 2 One Derivatives

Systematic Exploration of Substituent Effects on the Benzoyl Ring

The benzoyl ring of 1-(4-benzoylpiperazine-1-yl)propan-2-one is a key area for modification to enhance potency and selectivity. The electronic and steric properties of substituents on this ring can significantly influence the molecule's binding affinity to its target.

Research into related benzoylpiperazine and benzoylpiperidine amides as tyrosinase inhibitors has shown that substitutions on the benzoyl ring play a critical role in their activity. For instance, the introduction of a hydroxyl group at the para-position of the benzoyl ring can alter the compound's inhibitory potential. Similarly, a chloro-substituent at the para-position has also been investigated. nih.gov These modifications highlight the sensitivity of the binding pocket to the electronic environment of the benzoyl moiety.

The following table summarizes the effects of various substituents on the benzoyl ring on the activity of analogous compounds.

| Substituent | Position | Observed Effect on Activity |

| Hydroxyl (-OH) | para (4-position) | Modulates inhibitory activity nih.gov |

| Chloro (-Cl) | para (4-position) | Influences binding affinity nih.gov |

| Methoxy (-OCH3) | para (4-position) | Can affect potency |

These findings suggest that both electron-donating and electron-withdrawing groups can be strategically employed to fine-tune the biological activity of this compound derivatives.

Modifications of the Piperazine (B1678402) Nitrogen Atoms and Ring Conformation

The piperazine ring is a common scaffold in medicinal chemistry, and modifications to its nitrogen atoms or its conformation can have a profound impact on a compound's pharmacological properties. The piperazine moiety is often used to improve the physicochemical properties of a molecule or to correctly orient pharmacophoric groups for optimal interaction with a biological target.

Furthermore, N-alkylation of the piperazine ring is a common strategy to explore the steric and electronic requirements of the binding site. For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, the length of the N-alkyl chain was found to influence the antagonist activity at the M1 muscarinic acetylcholine receptor. nih.gov

| Modification | Effect on Properties/Activity |

| N-Alkylation | Can modulate receptor affinity and selectivity. nih.gov |

| Bioisosteric replacement with piperidine | Alters the hydrogen bonding capacity and basicity, providing insights into the role of the second nitrogen atom. mdpi.com |

| Conformational restriction | Can lock the molecule into a more active conformation, potentially increasing potency. |

Structural Variations of the Propan-2-one Side Chain and its Impact on Activity

The propan-2-one side chain of this compound is another critical component that can be modified to optimize activity. Alterations to this side chain can affect the molecule's interaction with the target, as well as its pharmacokinetic properties.

Studies on similar scaffolds have shown that modifications to such side chains can significantly impact biological outcomes. For example, replacing the carbonyl group of the side chain with other functional groups can test the importance of this group as a hydrogen bond acceptor. drugdesign.org The length and branching of the alkyl chain can also be varied to probe the size and shape of the binding pocket.

In a study of minigastrin analogs, modifications to the side chains and peptide bonds were shown to affect receptor affinity, cell internalization, and stability against enzymatic degradation. mdpi.comnih.gov While the specific context is different, the principle of side-chain modification leading to altered biological properties is broadly applicable.

| Modification | Potential Impact on Activity |

| Chain length variation | Can optimize interactions within the binding pocket. |

| Introduction of branching | May enhance steric interactions and improve potency. |

| Replacement of the carbonyl group | Can probe the necessity of a hydrogen bond acceptor at this position. drugdesign.org |

| C-terminal N-methylation in related peptide structures | Can improve stabilization against metabolic degradation. nih.gov |

Stereochemical Considerations and Enantioselective SAR for Chiral Analogues

Stereochemistry plays a vital role in the interaction between a drug and its biological target. If a derivative of this compound is chiral, it is likely that the different enantiomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a series of 2-(2-pyrrolidinyl)-1,4-benzodioxanes, the different diastereomers showed distinct affinities and activities at nicotinic acetylcholine receptors. nih.gov This highlights the importance of controlling the stereochemistry during synthesis and evaluating the activity of individual enantiomers. The development of stereoselective syntheses is therefore a key aspect of lead optimization for chiral analogues.

Development of Pharmacophore Models and Ligand Efficiency Metrics

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A ligand-based pharmacophore model can be developed based on the structural features of known active compounds. frontiersin.org This model can then be used for virtual screening of compound libraries to identify new potential leads. frontiersin.orgnih.govfrontiersin.org

A typical pharmacophore model for a benzoylpiperazine derivative might include features such as:

A hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group).

A hydrophobic aromatic ring (the benzoyl ring).

A positive ionizable feature (one of the piperazine nitrogens).

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how efficiently a compound binds to its target, relative to its size (number of heavy atoms). It is a useful tool in the lead optimization process for comparing compounds and prioritizing those with the most favorable binding characteristics. By calculating and monitoring ligand efficiency during the optimization of this compound derivatives, researchers can focus on modifications that provide the greatest improvement in binding affinity per atom.

Preclinical Pharmacological and Biochemical Characterization of 1 4 Benzoylpiperazine 1 Yl Propan 2 One in Vitro and Mechanistic Investigations

In Vitro Biological Target Engagement and Binding Profile

There is no specific information available regarding the in vitro biological target engagement and binding profile of 1-(4-Benzoylpiperazine-1-yl)propan-2-one.

Characterization of Receptor Binding Affinities (e.g., Serotonin (B10506) Receptors, Glycine (B1666218) Transporters, Sigma Receptors)

No published studies were found that detail the binding affinities of this compound for serotonin receptors, glycine transporters, or sigma receptors. While some piperazine (B1678402) and benzoylpiperazine derivatives have been explored for their affinity to these targets, such data is not specific to the requested compound.

Evaluation of Enzyme Inhibition (e.g., BioA, IRAK4, GSK3/PK6)

Data on the inhibitory activity of this compound against enzymes such as BioA, IRAK4, or GSK3/PK6 is not available in the public domain. Research on enzyme inhibition tends to focus on other structurally distinct piperazine-containing molecules.

Elucidation of Mechanism of Action (MOA) in Relevant Preclinical Models

Without primary binding and activity data, the mechanism of action for this compound has not been elucidated in any preclinical models.

Cellular Signaling Pathway Modulation (e.g., NF-κB, MAPK)

There are no studies detailing the effects of this compound on cellular signaling pathways such as NF-κB or MAPK. While other complex heterocyclic compounds containing a piperazine moiety have been shown to modulate these pathways, this information cannot be directly attributed to the specific compound .

Protein-Ligand Interaction Analysis beyond Binding Affinity

In the absence of identified biological targets and binding affinity data, no protein-ligand interaction analyses for this compound have been published.

Preclinical In Vitro Functional Activity Assessments

No preclinical in vitro functional activity assessments for this compound have been reported in the scientific literature.

Cell-Based Assays for Specific Biological Responses

Information regarding the activity of this compound in cell-based assays is not available in the public domain. There are no published studies detailing its effects on specific biological pathways, receptor binding, enzyme inhibition, or cellular signaling in any characterized cell lines.

Organ-Level or Tissue-Level Preparations for Functional Characterization

No research could be identified that describes the functional characterization of this compound using organ or tissue-level preparations. Consequently, data on its potential effects on isolated tissues, such as muscle contractility, vascular responses, or neural preparations, remains unavailable.

Metabolic Stability and Metabolite Profiling in Preclinical In Vitro Systems

There is a complete absence of published data concerning the metabolic fate of this compound in standard preclinical in vitro systems.

Assessment of Hepatic Microsomal Stability

No studies were found that have assessed the stability of this compound in the presence of human or animal liver microsomes. Therefore, key parameters such as its intrinsic clearance (Clint) and half-life (t½) in these systems have not been documented. This information is critical for predicting a compound's hepatic clearance in vivo.

Identification and Characterization of Major Metabolites

Consistent with the lack of metabolism studies, there is no information available on the metabolites of this compound. No research has been published identifying or characterizing the structures of potential phase I or phase II metabolites that may be formed in preclinical in vitro systems like liver microsomes or hepatocytes.

Emerging Research Avenues and Future Perspectives for 1 4 Benzoylpiperazine 1 Yl Propan 2 One

Innovations in Synthetic Methodologies for Complex Analogues

The therapeutic potential of the benzoylpiperazine core is intrinsically linked to the chemical diversity that can be achieved through synthesis. While traditional methods focusing on N-acylation and N-alkylation are robust for producing compounds like 1-(4-Benzoylpiperazine-1-yl)propan-2-one, the frontier of synthetic chemistry is pushing towards the creation of more complex, three-dimensional analogues with enhanced potency and specificity.

A significant limitation of classical synthetic routes is that approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. rsc.orgnih.govresearchgate.net Modern strategies are increasingly focused on the direct C–H functionalization of the piperazine (B1678402) ring itself, a previously challenging endeavor that opens up new vectors for molecular modification. rsc.orgrsc.org These innovative approaches provide powerful tools to move beyond simple N-substitution and access novel chemical space.

Key innovative methodologies include:

Photoredox Catalysis: This method uses light-absorbing catalysts to generate reactive radical intermediates under mild conditions. rsc.org It has been successfully applied to the C-H arylation and alkylation of the piperazine core, allowing for the direct attachment of diverse substituents to the carbon atoms of the ring. rsc.orgresearchgate.net

Stannyl Amine Protocol (SnAP) Chemistry: Developed as a convergent method for synthesizing substituted piperazines from aldehydes, SnAP chemistry relies on the generation of an α-aminyl radical from a tin-containing reagent. researchgate.net This allows for a combined cyclization and C-C bond formation, providing streamlined access to C-functionalized piperazine derivatives. rsc.orgresearchgate.net

Asymmetric Lithiation: To create specific stereoisomers, which can have profoundly different biological activities, methods like asymmetric lithiation-substitution are being employed. Using chiral ligands such as sparteine, it is possible to selectively deprotonate and functionalize one enantiotopic C-H bond on the piperazine ring, yielding enantiopure α-substituted products. rsc.org

Multi-Component Reactions (MCRs): Reactions like the Ugi four-component reaction followed by an intramolecular cyclization offer a highly efficient pathway to construct complex piperazine derivatives in a single pot, increasing synthetic efficiency and allowing for diverse libraries of analogues to be built rapidly. bohrium.com

These advanced synthetic tools are critical for developing complex analogues of this compound, enabling chemists to fine-tune steric and electronic properties by modifying the piperazine ring directly, leading to potentially improved pharmacological profiles.

Table 1: Comparison of Traditional and Innovative Synthetic Methodologies for Piperazine Analogues

| Methodology | Description | Advantages | Primary Application |

|---|---|---|---|

| Traditional Methods | |||

| N-Alkylation/N-Acylation | Nucleophilic substitution or reductive amination at the piperazine nitrogen atoms. mdpi.com | Robust, well-established, high-yielding for N-substitution. | Synthesis of core structures like this compound. |

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling to form C-N bonds, typically for N-arylation. mdpi.com | Good functional group tolerance for attaching aryl moieties to nitrogen. | Synthesis of N-arylpiperazines. |

| Innovative Methods | |||

| C-H Functionalization | Direct substitution of hydrogen atoms on the carbon backbone of the piperazine ring. rsc.orgrsc.org | Access to previously inaccessible chemical space; late-stage modification. | Creating complex analogues with 3D diversity. |

| Photoredox Catalysis | Uses light to drive radical-based C-C and C-X bond formations at the α-carbon. rsc.orgresearchgate.net | Mild reaction conditions, high functional group tolerance. | α-Arylation and α-alkylation of the piperazine ring. |

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the computational chemistry landscape, accelerating the design-make-test-analyze cycle for drug discovery. mdpi.comscispace.com For the benzoylpiperazine framework, these technologies offer powerful tools to predict molecular properties, generate novel chemical entities, and refine understanding of structure-activity relationships (SAR) without costly and time-consuming synthesis. bohrium.com

De novo drug design using generative AI models represents a paradigm shift. chomixbio.comnih.gov These models, trained on vast databases of known molecules, can generate novel molecular structures tailored to specific properties, such as high affinity for a target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. chomixbio.comnih.gov For the benzoylpiperazine scaffold, generative models can explore uncharted chemical space, proposing unique substitutions on both the nitrogen and carbon atoms that a human chemist might not conceive.

Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by ML algorithms like random forests and support vector machines, allows for the prediction of biological activity for newly designed analogues. nih.govresearchgate.net Studies on piperazine derivatives have successfully used QSAR to build robust models that correlate molecular descriptors (e.g., electronic and topological properties) with antiproliferative activity, helping to prioritize which analogues to synthesize. nih.govbohrium.com

Furthermore, computational techniques like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how benzoylpiperazine derivatives interact with their biological targets. rsc.orgresearchgate.net AI can enhance these methods by refining scoring functions and analyzing the large datasets produced by MD simulations to identify crucial binding interactions and predict binding affinities with greater accuracy. rsc.orgrsc.org

Table 2: Applications of AI/ML in the Development of Benzoylpiperazine Analogues

| AI/ML Technique | Application | Potential Impact on Benzoylpiperazine Research |

|---|---|---|

| Machine Learning (ML) | QSAR Modeling, ADMET Prediction | Predicts biological activity and pharmacokinetic properties of virtual compounds, prioritizing synthetic efforts. nih.govrsc.org |

| Deep Learning (DL) | De novo Molecular Generation | Designs novel benzoylpiperazine analogues with desired properties, exploring new chemical scaffolds. scispace.comnih.gov |

| Generative Models | Scaffold Hopping & Lead Optimization | Creates structurally distinct molecules that retain the key pharmacophoric features of the benzoylpiperazine core. chomixbio.com |

| Molecular Docking/MD | Binding Mode Prediction | Elucidates how analogues bind to target proteins, guiding rational design for improved potency and selectivity. rsc.orgresearchgate.net |

Discovery of Novel Biological Targets for the Benzoylpiperazine Framework

While the classical biological targets for arylpiperazines involve monoamine transporters and serotonin (B10506)/dopamine receptors, recent research has unveiled a much broader therapeutic potential for this scaffold. rsc.orgresearchgate.net The structural versatility of the benzoylpiperazine framework allows it to be adapted to interact with a diverse range of proteins, opening up new avenues for treating a variety of diseases beyond the central nervous system.

One of the most significant recent discoveries is the identification of benzoylpiperazines as potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1) . nih.gov By increasing glycine levels in the synaptic cleft, GlyT1 inhibitors enhance signaling through the N-methyl-D-aspartate (NMDA) receptor, a key target in the development of novel therapeutics for schizophrenia. nih.gov

The field of oncology has also emerged as a highly promising area for benzoylpiperazine derivatives. researchgate.netmdpi.com Research has demonstrated their efficacy against various cancer cell lines through multiple mechanisms of action:

Receptor Antagonism: Certain derivatives act as antagonists of α1-adrenoceptors, a mechanism that has shown potential in arresting the growth of prostate, bladder, and renal cancer cells. researchgate.net

Tubulin Polymerization Inhibition: Some analogues exhibit a dual mechanism, acting as vascular-disrupting agents and simultaneously inhibiting tubulin polymerization, a validated anticancer strategy. researchgate.net

Cell Cycle Regulation: In glioblastoma models, specific piperazine-based benzamides have been shown to induce apoptosis and cell cycle arrest by modulating the p16INK4a-CDK4/6-pRb pathway. creative-biolabs.com

Topoisomerase Inhibition: Phenylpiperazine derivatives have been designed as potential topoisomerase II inhibitors, a critical enzyme for DNA replication in rapidly dividing cancer cells. chomixbio.com

Beyond these areas, the benzoylpiperazine core is being investigated for other novel applications. For instance, certain benzoyl piperazine amides have shown inhibitory activity against tyrosinase , a key enzyme in melanin (B1238610) production, suggesting potential applications in dermatology. rsc.org Additionally, aryl piperazine scaffolds are being actively explored as leads for new antimalarial agents, showing activity against both liver and blood stages of the Plasmodium falciparum parasite. nih.gov

Table 3: Novel Biological Targets for the Benzoylpiperazine Framework

| Biological Target | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Glycine Transporter 1 (GlyT1) | Psychiatry (Schizophrenia) | Inhibition of glycine reuptake, enhancing NMDA receptor function. nih.gov |

| α1-Adrenoceptors | Oncology (Prostate/Bladder Cancer) | Antagonism of the receptor, leading to inhibition of cell growth. researchgate.netnih.gov |

| Tubulin | Oncology | Inhibition of microtubule polymerization, disrupting mitosis in cancer cells. researchgate.net |

| p16INK4a-CDK4/6-pRb Pathway | Oncology (Glioblastoma) | Modulation of key cell cycle regulatory proteins to induce apoptosis. creative-biolabs.com |

| Topoisomerase IIα | Oncology | Inhibition of the enzyme, preventing DNA replication and cell division. chomixbio.com |

| Tyrosinase | Dermatology | Inhibition of the key enzyme in melanogenesis. rsc.org |

Advanced Preclinical Models for Mechanistic Deconvolution

To fully understand the complex biological effects of novel benzoylpiperazine analogues, researchers are moving beyond traditional preclinical models. Advanced in vitro and in vivo systems that more accurately recapitulate human physiology are essential for deconvoluting mechanisms of action and predicting clinical outcomes.

The limitations of 2D cell culture, which lacks the complex cellular interactions of living tissue, are being overcome by 3D cell culture models , such as spheroids and brain organoids. rsc.orgnih.gov For CNS-active compounds, brain organoids derived from human pluripotent stem cells can model the structural organization and connectivity of specific brain regions (e.g., cortex, hippocampus). mdpi.comnih.gov These models are invaluable for studying the effects of benzoylpiperazine derivatives on neurodevelopment, synaptic function, and network activity in a human-relevant context. nih.govmdpi.com

For higher-throughput screening, alternative in vivo models offer a bridge between cell culture and rodent studies. The zebrafish (Danio rerio) has emerged as a powerful platform for large-scale, automated screening of compound libraries. researchgate.netscispace.com Its genetic similarity to humans, rapid development, and optical transparency allow for real-time visualization of drug effects on organ development and CNS function. researchgate.netresearchgate.net Similarly, the nematode Caenorhabditis elegans is used as a simple in vivo model to evaluate the neurotoxic effects of piperazine derivatives by measuring endpoints like locomotor activity and neuronal damage. rsc.orgbohrium.com

In rodent models, the focus has shifted from purely observational studies to more quantitative and mechanistic endpoints. While standardized behavioral tests like the Functional Observational Battery (FOB) remain important, they are increasingly supplemented with more sophisticated techniques. nih.govElectrophysiology-based assays , such as in vivo electroencephalography (EEG) and in vitro brain slice recordings, provide direct, quantitative measures of a compound's effect on neuronal excitability, seizure potential, and synaptic plasticity. nih.gov These advanced models are critical for differentiating the subtle mechanistic differences between closely related benzoylpiperazine analogues.

Table 4: Comparison of Advanced Preclinical Models

| Model Type | Description | Key Advantages | Application for Benzoylpiperazines |

|---|---|---|---|

| Brain Organoids | 3D self-assembling cultures from human stem cells that mimic brain structures. mdpi.com | High physiological relevance to human brain; models neurodevelopment. rsc.orgnih.gov | Studying effects on human neuronal networks, synaptogenesis, and developmental neurotoxicity. |

| Zebrafish Larvae | Small, transparent vertebrate model amenable to high-throughput screening. researchgate.net | Rapid development; allows in vivo imaging; scalable for large screens. scispace.comresearchgate.net | High-throughput screening for bioactivity, toxicity, and effects on CNS development and behavior. |

| C. elegans | Simple nematode model with a well-defined nervous system. bohrium.com | Short lifecycle; genetically tractable; established neurobehavioral assays. rsc.org | Initial in vivo assessment of neurotoxicity and effects on locomotor activity. |

| Electrophysiology | In vivo EEG and in vitro brain slice recordings in rodents. nih.gov | Quantitative, direct measurement of neuronal and network activity. | Deconvoluting mechanisms of CNS effects (e.g., seizure liability, synaptic modulation). |

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-Benzoylpiperazine-1-yl)propan-2-one, and how can purity be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting a piperazine precursor (e.g., 1-(2-fluorobenzyl)piperazine) with a ketone-bearing electrophile in polar aprotic solvents like DMF or dichloromethane. Catalytic bases such as K₂CO₃ are used to deprotonate intermediates. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) in hexane:ethyl acetate (2:1) to track progress .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate:hexane 1:8) .

- Yield Optimization : Excess electrophile (1.2–1.5 eq) and prolonged stirring (6–7 hours) improve conversion .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzoyl aromatic protons at δ 7.4–7.8 ppm, piperazine methylene at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and benzoyl groups (C-O, ~1250 cm⁻¹) validate functional groups .

Q. How should researchers select solvents and bases for piperazine derivative synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen. DMF is preferred for high-boiling-point reactions .

- Bases : K₂CO₃ or NaH for deprotonation; weaker bases (e.g., Et₃N) may suffice for less hindered reactions .

- Temperature : Room temperature for stability; reflux for slower reactions requiring activation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding assay results for piperazine derivatives?

Methodological Answer:

- Validation Steps :

- Re-dock co-crystallized ligands to validate force field parameters .

- Use molecular dynamics (MD) simulations to assess protein flexibility missed in rigid docking .

- Cross-check experimental binding affinity (e.g., IC₅₀) with docking scores using statistical regression .

- Case Study : For 1-(2-fluorobenzyl)piperazine triazoles, discrepancies arose due to solvation effects; MD simulations incorporating explicit water improved correlation .

Q. What strategies are recommended for refining crystal structures of piperazine derivatives using SHELXL with twinned data?

Methodological Answer:

Q. How can conformational analysis of this compound guide bioactive conformation predictions?

Methodological Answer:

Q. What experimental and computational approaches address low yields in scale-up synthesis?

Methodological Answer:

- Process Optimization :

- By-Product Analysis :

- LC-MS to identify impurities; optimize quenching steps (e.g., aqueous washes) .

- Computational tools (e.g., Gaussian) model transition states to predict competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.